

An In-depth Technical Guide to 1-Aminocyclopentanecarbonitrile: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *1-Aminocyclopentanecarbonitrile*

Cat. No.: *B1332910*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-Aminocyclopentanecarbonitrile**. It includes detailed experimental protocols for its synthesis, quantitative data presented in structured tables, and visualizations of relevant chemical pathways to support researchers and professionals in drug development and related scientific fields.

Core Physical and Chemical Properties

1-Aminocyclopentanecarbonitrile is a cyclic aminonitrile that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceutical agents. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of **1-Aminocyclopentanecarbonitrile**

Property	Value	Source(s)
CAS Number	49830-37-7	[1] [2] [3]
Molecular Formula	C ₆ H ₁₀ N ₂	[1] [2]
Molecular Weight	110.16 g/mol	[2]
Appearance	Data not available	[3]
Melting Point	Data not available for the free base. The hydrochloride salt has a listed boiling point of 254.5 °C at 760 mmHg, though this is likely decomposition.	[4]
Boiling Point	217 °C at 760 mmHg	[1]
Density	1.02 g/cm ³	[1]
Flash Point	85 °C	[1]
Solubility	Specific quantitative data is not readily available. Based on the structure, it is expected to have some solubility in water and good solubility in polar organic solvents. The related compound, 1-aminocyclopentanecarboxylic acid, is highly soluble in water.	
LogP	1.48178	[1]
Refractive Index	1.497	[1]

Synthesis of 1-Aminocyclopentanecarbonitrile

The most common method for the synthesis of **1-Aminocyclopentanecarbonitrile** is the Strecker synthesis. This is a one-pot reaction involving cyclopentanone, an ammonia source, and a cyanide source.

Experimental Protocol: Strecker Synthesis

This protocol is adapted from a patented procedure for the synthesis of a related compound, showcasing the general methodology.

Materials:

- Cyclopentanone
- Sodium cyanide (NaCN)
- Ammonium chloride (NH₄Cl)
- Aqueous ammonia (e.g., 20% solution)
- Methanol
- Water
- Dichloromethane (for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:

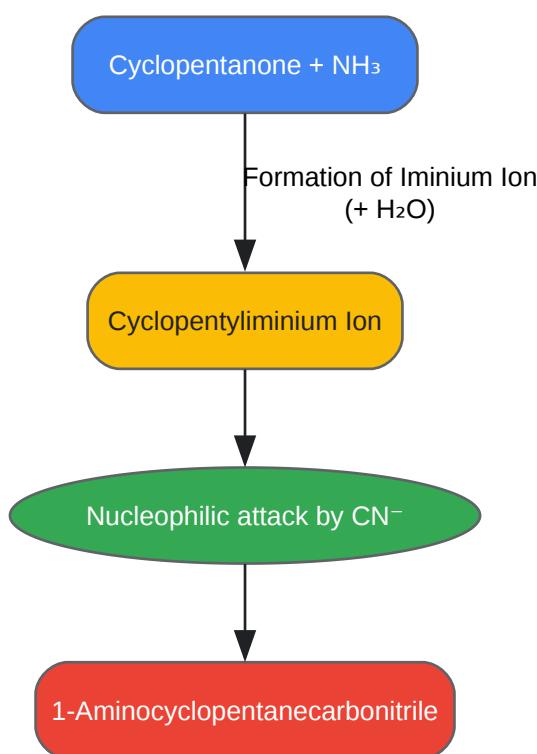
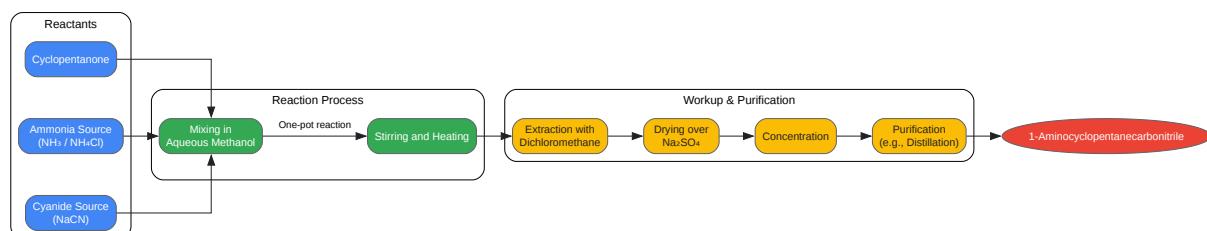
- In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium cyanide in water.
- To this solution, add a solution of ammonium chloride in water, followed by aqueous ammonia.
- Add a solution of cyclopentanone in methanol to the reaction mixture.
- Stir the mixture at room temperature for a specified period (e.g., 1.5 hours).
- Heat the mixture to a moderate temperature (e.g., 60 °C) for a defined time (e.g., 45 minutes).
- Allow the reaction to cool to room temperature while continuing to stir.

- Extract the aqueous mixture multiple times with dichloromethane.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **1-Aminocyclopentanecarbonitrile**, which may be purified further by distillation.

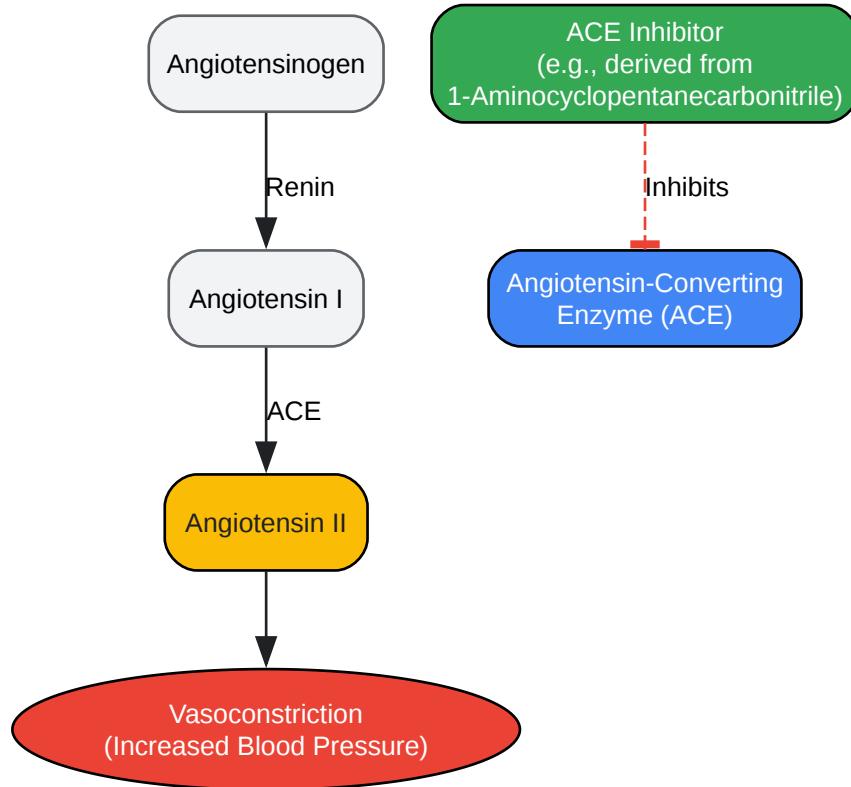
Safety Precautions: This synthesis involves highly toxic materials such as sodium cyanide and should be performed by trained personnel in a well-ventilated fume hood.[\[1\]](#) Appropriate personal protective equipment, including gloves and safety goggles, must be worn.[\[1\]](#)

Reaction Workflow

The logical flow of the Strecker synthesis is depicted in the following diagram.



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